molecular formula C20H26N2O2 B3852044 2-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol CAS No. 416895-60-8

2-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol

Cat. No.: B3852044
CAS No.: 416895-60-8
M. Wt: 326.4 g/mol
InChI Key: BSIZNKJCESUYAC-UHFFFAOYSA-N
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Description

2-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound has garnered interest due to its potential therapeutic applications and its role as a ligand for various receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Studied for its interactions with various biological receptors, including adrenergic receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric conditions.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol involves its interaction with specific molecular targets, such as adrenergic receptors. These interactions can modulate various signaling pathways, leading to therapeutic effects. For example, it may act as an antagonist or agonist at these receptors, influencing neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.

    Urapidil: Used as an antihypertensive agent.

Uniqueness

2-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol is unique due to its specific structural features and its potential for high affinity binding to adrenergic receptors. This makes it a promising candidate for further research and development in therapeutic applications .

Properties

IUPAC Name

2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-15-6-4-8-18(16(15)2)22-12-10-21(11-13-22)14-17-7-5-9-19(24-3)20(17)23/h4-9,23H,10-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIZNKJCESUYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C(=CC=C3)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398586
Record name 2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416895-60-8
Record name 2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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